3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
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Description
3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
A series of novel derivatives, including 3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide, have shown promising antioxidant and anticancer activities. In particular, compounds with semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, and other moieties have been synthesized and evaluated. Notably, certain compounds exhibited antioxidant activity surpassing that of ascorbic acid and demonstrated significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential for therapeutic development (Tumosienė et al., 2020).
Organometallic Complexes and Antimicrobial Activity
Innovative sulfonamides with a 3,4-dimethoxyphenyl moiety have been designed and synthesized, leading to the creation of novel ruthenium(II) and rhenium(I) carbonyl chloride complexes. These complexes were extensively characterized and evaluated for their antimicrobial properties. Remarkably, certain compounds exhibited modest antimicrobial activity against methicillin-resistant Staphylococcus aureus, providing insights into the development of new antimicrobial agents and expanding the understanding of organometallic chemistry's role in pharmacology (Miller et al., 2019).
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Derivatives containing a bidentate pyridyl-triazole pocket have shown notable affinity for vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in inhibiting angiogenesis. Compounds with enhanced AT2 affinity demonstrated significant inhibition of VEGFR-2, surpassing conventional inhibitors like dasatinib. This discovery opens new avenues for targeting angiogenesis-related pathologies, including cancer and ocular diseases, by modulating VEGFR-2 activity (Ghorab et al., 2016).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-31-18-9-6-16(7-10-18)24-27-25(29-28-24)35-22(14-23(30)26-15-19-5-4-12-34-19)17-8-11-20(32-2)21(13-17)33-3/h4-13,22H,14-15H2,1-3H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGOLOQWFYCJJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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